molecular formula C15H22N2O2 B2414165 (E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide CAS No. 2411331-56-9

(E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide

Cat. No.: B2414165
CAS No.: 2411331-56-9
M. Wt: 262.353
InChI Key: TYBLXMSGRZSFFN-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group, a hydroxyphenyl group, and a butenamide backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butenamide Backbone: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by dehydration.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a catalyst to introduce the dimethylamino functionality.

    Attachment of the Hydroxyphenyl Group: This can be done through a nucleophilic substitution reaction, where the hydroxyphenyl group is introduced to the butenamide backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The double bond in the butenamide backbone can be reduced to form saturated amides.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyphenyl group may also play a role in binding to specific sites on proteins or other macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(Dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(2)11-6-9-15(19)17(3)12-10-13-7-4-5-8-14(13)18/h4-9,18H,10-12H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBLXMSGRZSFFN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.